molecular formula C7H2ClF3N2 B1464827 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile CAS No. 1260782-19-1

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile

Cat. No.: B1464827
CAS No.: 1260782-19-1
M. Wt: 206.55 g/mol
InChI Key: OKPDZBFTNATSFA-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is an organic compound characterized by the presence of a chlorine atom, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in various chemical syntheses .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the presence of catalysts .

Major Products Formed

Major products formed from reactions involving this compound include substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is widely used in scientific research due to its versatility and stability. Applications include:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving nucleophilic substitution and other reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and specialized applications in various fields .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPDZBFTNATSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260782-19-1
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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